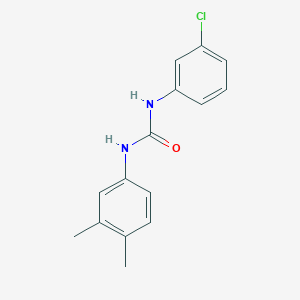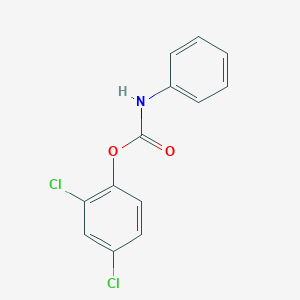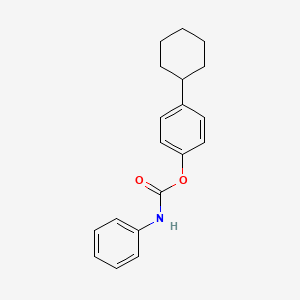![molecular formula C25H31NO B3829026 1-({[(3,5,7-trimethyl-1-adamantyl)methyl]imino}methyl)-2-naphthol](/img/structure/B3829026.png)
1-({[(3,5,7-trimethyl-1-adamantyl)methyl]imino}methyl)-2-naphthol
Descripción general
Descripción
1-({[(3,5,7-trimethyl-1-adamantyl)methyl]imino}methyl)-2-naphthol, also known as TMAO, is a compound that has been extensively studied for its potential therapeutic applications. TMAO is a derivative of naphthol and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 1-({[(3,5,7-trimethyl-1-adamantyl)methyl]imino}methyl)-2-naphthol is not fully understood. It is believed to exert its effects through various pathways, including the inhibition of NF-κB signaling and the activation of the Nrf2 pathway. This compound has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, inhibit the growth of cancer cells, and induce apoptosis. This compound has also been found to improve glucose metabolism and insulin sensitivity. It has been shown to reduce the risk of cardiovascular disease by inhibiting platelet aggregation and reducing the formation of atherosclerotic plaques.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-({[(3,5,7-trimethyl-1-adamantyl)methyl]imino}methyl)-2-naphthol has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. This compound is also relatively non-toxic and has a low risk of side effects. However, this compound has several limitations for lab experiments. It is highly hydrophobic and can be difficult to dissolve in aqueous solutions. This compound can also interact with other compounds in the cell culture media, which can affect its activity.
Direcciones Futuras
There are several future directions for 1-({[(3,5,7-trimethyl-1-adamantyl)methyl]imino}methyl)-2-naphthol research. One area of research is the development of this compound analogs with improved activity and selectivity. Another area of research is the identification of the molecular targets of this compound and the elucidation of its mechanism of action. This compound has also been studied as a potential biomarker for various diseases, and future research may focus on its diagnostic and prognostic applications. Finally, this compound may have potential applications in the development of novel therapeutics for various diseases.
Aplicaciones Científicas De Investigación
1-({[(3,5,7-trimethyl-1-adamantyl)methyl]imino}methyl)-2-naphthol has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce oxidative stress and inflammation in various animal models. This compound has been studied as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Propiedades
IUPAC Name |
1-[(3,5,7-trimethyl-1-adamantyl)methyliminomethyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO/c1-22-11-23(2)13-24(3,12-22)16-25(14-22,15-23)17-26-10-20-19-7-5-4-6-18(19)8-9-21(20)27/h4-10,27H,11-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXJRBVBYBJMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)CN=CC4=C(C=CC5=CC=CC=C54)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-nitro-N'-[(2-phenylcyclopropyl)carbonyl]benzohydrazide](/img/structure/B3828984.png)
![1-isobutyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3828997.png)
![2-chloro-N-[2,2,2-trichloro-1-(dimethylamino)ethyl]benzamide](/img/structure/B3829007.png)
![N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide](/img/structure/B3829016.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,2-diphenylacetamide](/img/structure/B3829020.png)
![7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3829033.png)

![2,4,6-trimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3829042.png)